molecular formula C9H10O B14215741 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- CAS No. 651020-64-3

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)-

Katalognummer: B14215741
CAS-Nummer: 651020-64-3
Molekulargewicht: 134.17 g/mol
InChI-Schlüssel: DCOLXHNIBNMEQC-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- typically involves the use of starting materials such as hept-1-en-5-yn-4-ol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to achieve high purity and yield. The use of advanced purification techniques such as distillation and chromatography is common to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of functional groups makes it a valuable compound in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

651020-64-3

Molekularformel

C9H10O

Molekulargewicht

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-4-7-8(5-2)9(10)6-3/h3-4,9-10H,1-2,7H2/t9-/m0/s1

InChI-Schlüssel

DCOLXHNIBNMEQC-VIFPVBQESA-N

Isomerische SMILES

C=CCC(=C=C)[C@H](C#C)O

Kanonische SMILES

C=CCC(=C=C)C(C#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.